molecular formula C14H12S2 B14362140 1,2-Ethenedithiol, 1,2-diphenyl- CAS No. 92189-32-7

1,2-Ethenedithiol, 1,2-diphenyl-

Cat. No.: B14362140
CAS No.: 92189-32-7
M. Wt: 244.4 g/mol
InChI Key: HNQWTAFLMHBOSS-UHFFFAOYSA-N
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Description

1,2-Ethenedithiol, 1,2-diphenyl- is an organosulfur compound with the molecular formula C14H12S2 This compound is characterized by the presence of two phenyl groups attached to a 1,2-ethenedithiol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Ethenedithiol, 1,2-diphenyl- can be synthesized through several methods. One common approach involves the reaction of diphenylacetylene with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under high pressure and elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 1,2-Ethenedithiol, 1,2-diphenyl- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethenedithiol, 1,2-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The phenyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

    Oxidation: Disulfides or sulfoxides.

    Reduction: Thiols or other reduced forms.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1,2-Ethenedithiol, 1,2-diphenyl- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to form complex molecules.

    Medicine: Investigated for its potential therapeutic properties and drug development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1,2-Ethenedithiol, 1,2-diphenyl- involves its interaction with various molecular targets. The compound can act as a ligand, forming complexes with metal ions. These complexes can participate in catalytic processes or serve as intermediates in chemical reactions. The pathways involved may include coordination chemistry and redox reactions.

Comparison with Similar Compounds

Similar Compounds

    1,2-Ethanedithiol: A simpler analog with two thiol groups attached to an ethane backbone.

    1,2-Diphenylethane: Lacks the sulfur atoms but has a similar phenyl-substituted structure.

Uniqueness

1,2-Ethenedithiol, 1,2-diphenyl- is unique due to the presence of both phenyl groups and sulfur atoms, which confer distinct chemical properties and reactivity. This combination makes it valuable in specific synthetic applications and research areas.

Properties

CAS No.

92189-32-7

Molecular Formula

C14H12S2

Molecular Weight

244.4 g/mol

IUPAC Name

1,2-diphenylethene-1,2-dithiol

InChI

InChI=1S/C14H12S2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,15-16H

InChI Key

HNQWTAFLMHBOSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)S)S

Origin of Product

United States

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